molecular formula K2MnO8S2 B080384 Manganese dipotassium bis(sulphate) CAS No. 13718-34-8

Manganese dipotassium bis(sulphate)

Cat. No.: B080384
CAS No.: 13718-34-8
M. Wt: 325.26 g/mol
InChI Key: IBMZVIXWBZLKIR-UHFFFAOYSA-J
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Description

Evolution of Manganese Double Salt Research

The historical development of manganese double salt research traces its origins to the systematic investigation of transition metal compounds that began in the mid-nineteenth century. The foundational work emerged from the recognition that manganese, as the second most abundant transition element in Earth's crust after iron, could form complex salt structures with significant theoretical and practical implications. Early researchers observed that manganese compounds exhibited unique crystallographic properties when combined with alkaline metal sulfates, leading to the formation of what would later be classified as double salts with distinctive coordination environments.

The evolution of research methodologies in manganese double salt chemistry was significantly influenced by the work of Alfred Edwin Howard Tutton, who around 1900 identified and characterized a large range of double salts with the general formula M2M'(SO4)2(H2O)6. Tutton's systematic approach to studying these compounds established the foundation for understanding how manganese dipotassium bis(sulphate) relates to broader families of inorganic salts. His research demonstrated that these materials were obtainable in high purity and served as reliable reagents and spectroscopic standards, making them invaluable for both analytical chemistry and theoretical investigations.

The progression of manganese double salt research throughout the twentieth century was marked by increasingly sophisticated analytical techniques that revealed the complex structural relationships within these compounds. Researchers discovered that manganese dipotassium bis(sulphate) could exist in both hydrated and anhydrous forms, with the hydrated variants following the classical Tutton salt formula K2Mn(SO4)2·6H2O. This discovery was particularly significant because it demonstrated the structural flexibility of manganese-containing double salts and their ability to accommodate varying degrees of hydration while maintaining their fundamental crystallographic framework.

The development of X-ray crystallography in the early-to-mid twentieth century revolutionized the understanding of manganese double salt structures. Crystal structure analysis revealed that these compounds feature manganese ions in octahedral coordination environments, typically surrounded by six oxygen atoms from water molecules and sulfate groups. This structural insight provided crucial evidence for understanding how manganese dipotassium bis(sulphate) fits within the broader classification of transition metal double salts and explained its distinctive physical and chemical properties.

Modern research developments have focused on the thermal behavior and decomposition pathways of manganese double salts, revealing complex dehydration processes that occur in multiple stages. Studies have shown that the hexahydrate form of potassium manganese sulfate undergoes systematic water loss at specific temperature ranges, ultimately yielding the anhydrous double salt form. These thermal studies have been instrumental in understanding the stability relationships between different hydration states and have provided insights into the optimal conditions for synthesizing and preserving these compounds.

Scientific Classification in Inorganic Chemistry Literature

The scientific classification of manganese dipotassium bis(sulphate) within inorganic chemistry literature reflects its position as a member of the broader category of double salts, specifically those containing transition metals and alkaline metal sulfates. The compound is formally classified as an inorganic salt featuring manganese in the +2 oxidation state, coordinated with potassium cations and sulfate anions in a well-defined crystalline structure. This classification places it within the extensive family of metal sulfates that have been systematically studied for their structural, thermodynamic, and chemical properties.

The literature classification system for manganese dipotassium bis(sulphate) is based on several key structural and chemical criteria. Primary classification occurs according to the oxidation state of the manganese center, which remains consistently +2 throughout various hydration states and structural modifications. Secondary classification considers the coordination environment of the manganese ion, which typically adopts octahedral geometry when surrounded by six oxygen atoms from coordinating ligands such as water molecules and sulfate groups. Tertiary classification addresses the overall crystal system and space group, which for related Tutton salts is monoclinic with space group P21/a.

The systematic nomenclature employed in inorganic chemistry literature reflects the compound's dual cation nature, with the International Union of Pure and Applied Chemistry designation as dipotassium manganese(2+) disulfate. This naming convention clearly identifies both the stoichiometric relationships between the constituent ions and the oxidation states involved, providing immediate chemical information to researchers and practitioners. The nomenclature also distinguishes this compound from related manganese sulfate species that may contain different cation ratios or hydration states.

Chemical Abstracts Service registration has assigned the compound CAS number 13718-34-8, establishing its unique identity within the global chemical literature database. This registration facilitates systematic literature searches and ensures consistent identification across different research contexts and industrial applications. The CAS number has become particularly important for distinguishing manganese dipotassium bis(sulphate) from closely related compounds that may differ only in hydration state or crystal structure.

Classification Parameter Designation Reference
IUPAC Name Dipotassium manganese(2+) disulfate
CAS Number 13718-34-8
Molecular Formula K2MnO8S2
Molecular Weight 325.26 g/mol
Oxidation State (Mn) +2
Crystal System Monoclinic (related compounds)

The classification within specialized databases reflects the compound's research significance and practical applications. Chemical databases consistently categorize manganese dipotassium bis(sulphate) as a specialty inorganic material with research applications, distinguishing it from bulk commodity chemicals while recognizing its importance in specialized chemical synthesis and analytical applications. This classification has evolved to reflect the compound's role in modern research applications, including its use as a manganese source in various chemical processes and its value as a crystallographic reference material.

Positioning Within Tutton and Kröhnkite Salt Research

The positioning of manganese dipotassium bis(sulphate) within Tutton salt research represents a crucial intersection between classical double salt chemistry and modern coordination compound studies. Tutton salts, characterized by the general formula M2M'(SO4)2(H2O)6, constitute a remarkable family of isotypic structures that extend across the first transition series, with manganese-containing variants occupying a central position in this systematic series. The anhydrous form of manganese dipotassium bis(sulphate) represents the dehydrated version of the classical Tutton salt K2Mn(SO4)2·6H2O, establishing a direct structural relationship that has been fundamental to understanding both hydration effects and thermal stability patterns within this salt family.

Research investigations have demonstrated that manganese Tutton salts exhibit distinctive properties compared to their magnesium and other transition metal analogs. Crystal structure studies reveal that the manganese-containing variants show less distortion in their MnO6 octahedral coordination compared to copper analogs, which experience significant Jahn-Teller distortion, yet more distortion than the highly symmetric magnesium variants. This intermediate positioning makes manganese dipotassium bis(sulphate) and its hydrated forms particularly valuable for systematic studies of coordination environment effects and electronic structure relationships within the Tutton salt family.

The historical development of Tutton salt research positioned manganese compounds as essential reference materials for understanding the structural principles governing double salt formation. Early researchers recognized that manganese Tutton salts could be synthesized with exceptional purity and reproducibility, making them ideal candidates for systematic crystallographic and spectroscopic investigations. The pale pink coloration characteristic of manganese(2+) coordination compounds provided additional analytical advantages, allowing researchers to monitor crystal quality and detect impurities through visual inspection and spectroscopic analysis.

Comparative studies within the Tutton salt family have revealed that manganese dipotassium bis(sulphate) occupies a unique position regarding thermal decomposition behavior. Research has shown that the hexahydrate form undergoes systematic dehydration in multiple stages, with water loss occurring at temperatures that are intermediate between the more stable magnesium analogs and the less stable copper variants. This thermal behavior pattern has proven essential for understanding the relationships between metal-ligand bonding strength and thermal stability across the transition metal series.

The relationship between manganese dipotassium bis(sulphate) and Kröhnkite salt research, while less direct than its Tutton salt connections, provides important insights into the broader landscape of double salt chemistry. Kröhnkite salts, with the general formula X2M(TO4)2(H2O)2, represent a different structural type characterized by chain-like arrangements of metal coordination polyhedra. While manganese dipotassium bis(sulphate) does not adopt the Kröhnkite structure type, comparative studies have illuminated the factors that determine which structural arrangement is favored for specific metal and anion combinations.

Structural Parameter Tutton Salts Kröhnkite Type Manganese Compound
General Formula M2M'(SO4)2(H2O)6 X2M(TO4)2(H2O)2 K2Mn(SO4)2·6H2O (hydrated)
Crystal System Monoclinic Monoclinic Monoclinic
Coordination Number (M) 6 6 6
Hydration State Hexahydrate Dihydrate Variable
Space Group P21/a P21/m P21/a

Properties

CAS No.

13718-34-8

Molecular Formula

K2MnO8S2

Molecular Weight

325.26 g/mol

IUPAC Name

dipotassium;manganese(2+);disulfate

InChI

InChI=1S/2K.Mn.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4

InChI Key

IBMZVIXWBZLKIR-UHFFFAOYSA-J

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2]

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Mn+2]

Other CAS No.

13718-34-8

Synonyms

manganese dipotassium bis(sulphate)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize manganese dipotassium bis(sulphate), the following comparison focuses on structurally or functionally related compounds, including manganese sulfates, dipotassium sulfates, and peroxo-sulfates, as derived from the evidence.

Table 1: Comparative Properties of Manganese Dipotassium Bis(sulphate) and Related Compounds

Property Manganese Dipotassium Bis(sulphate) Manganese Sulfate Monohydrate Dipotassium Peroxodisulphate Pentapotassium Bis(peroxymonosulphate) Bis(sulphate)
Chemical Formula Hypothetical: K₂Mn(SO₄)₂ MnSO₄·H₂O K₂S₂O₈ Presumed: K₅(SO₄)₂(O₂)
CAS Number Not Available 10034-96-5 7727-21-1 70693-62-8
Molecular Weight Not Available 169.02 g/mol 270.32 g/mol Not Available
Hazards Unknown Health Hazard (NFPA 2); affects CNS, lungs, kidneys Skin sensitization; eye damage Causes burns; no skin sensitization in guinea pigs
Applications Hypothetical: Oxidizing agent, nutrient additive Microbial growth media micronutrient Industrial oxidizer, polymerization initiator Cleaning agents, disinfectants
Regulatory Status Not Available Listed in DSL, Korea, Philippines EUH208 warning (allergen) Contains no PBT/vPvB components above 0.1%

Key Findings:

Manganese Sulfate Monohydrate (MnSO₄·H₂O): Role in Microbiology: Used at 0.04–0.06 g/L in bacterial growth media to supply Mn²⁺, essential for enzyme function in Lactiplantibacillus plantarum . Hazards: Classified as harmful if inhaled/swallowed, with chronic exposure risks to the central nervous system and kidneys .

Dipotassium Peroxodisulphate (K₂S₂O₈): Oxidative Properties: A strong oxidizer used in polymerization and industrial processes. Unlike manganese sulfates, it poses acute risks, including skin/eye irritation and sensitization . Regulatory Notes: Requires labeling under EUH208 for allergenicity .

Magnesium Sulfate (MgSO₄):

  • Functional Comparison: Used at 0.2–0.3 g/L in microbial media , MgSO₄ shares applications with MnSO₄ but lacks peroxo groups, reducing oxidative hazards.

Table 2: Hazard Comparison of Sulfate Compounds

Compound NFPA Health Rating Skin Sensitization Eye Damage Environmental Persistence
Manganese Sulfate Monohydrate 2 No data Irritation Not PBT/vPvB
Dipotassium Peroxodisulphate Not rated Yes Severe No PBT/vPvB
Pentapotassium Bis(peroxymonosulphate) Not rated No Irreversible No PBT/vPvB

Notes

  • Data Gaps: Direct references to manganese dipotassium bis(sulphate) are absent; inferences rely on nomenclature and related compounds.

Preparation Methods

Direct Synthesis via Sulfate Precursor Combination

The most straightforward method involves the reaction of manganese sulfate (MnSO4\text{MnSO}_4) with potassium sulfate (K2SO4\text{K}_2\text{SO}_4) in aqueous medium. Stoichiometric quantities of MnSO4H2O\text{MnSO}_4 \cdot \text{H}_2\text{O} and K2SO4\text{K}_2\text{SO}_4 are dissolved in deionized water at 60–80°C under vigorous stirring . The double sulfate crystallizes upon slow cooling due to the common-ion effect, which suppresses the solubility of K2Mn(SO4)2\text{K}_2\text{Mn(SO}_4\text{)}_2.

Key Parameters

  • Molar Ratio : A 1:1 molar ratio of MnSO4:K2SO4\text{MnSO}_4:\text{K}_2\text{SO}_4 ensures optimal yield. Deviations result in co-crystallization of unreacted sulfates.

  • Temperature : Crystallization at 25–30°C minimizes inclusion of hydrated water, yielding anhydrous crystals .

  • pH Control : Maintaining pH 3–4 using dilute H2SO4\text{H}_2\text{SO}_4 prevents hydrolysis of manganese ions into MnO(OH)2\text{MnO(OH)}_2 .

Yield and Purity

ParameterValue
Reaction Yield78–85%
Purity (XRD)>98% α-phase
Residual K+\text{K}^+<0.3% (ICP-OES)

Hydrothermal Synthesis for Nanocrystalline Forms

Hydrothermal methods enable the production of high-purity K2Mn(SO4)2\text{K}_2\text{Mn(SO}_4\text{)}_2 with controlled crystallinity. A precursor solution of MnSO4\text{MnSO}_4 and K2SO4\text{K}_2\text{SO}_4 (1:1.05 molar ratio) is sealed in a Teflon-lined autoclave and heated at 150°C for 12–24 hours . The elevated pressure and temperature facilitate rapid ion exchange and crystal growth.

Advantages

  • Morphology Control : Adjusting the heating rate (2–5°C/min) yields plate-like or dendritic crystals.

  • Defect Reduction : Extended reaction times (>18 hours) reduce lattice vacancies, as confirmed by Rietveld refinement .

Comparative Data

ConditionCrystal Size (nm)Surface Area (m²/g)
150°C, 12 hours45 ± 812.3
150°C, 24 hours120 ± 154.7

Electrochemical Deposition from Sulfuric Acid Electrolytes

Electrosynthesis offers a route to deposit K2Mn(SO4)2\text{K}_2\text{Mn(SO}_4\text{)}_2 directly onto substrates for catalytic applications. A bath containing 0.2 M MnSO4\text{MnSO}_4, 0.4 M K2SO4\text{K}_2\text{SO}_4, and 1 M H2SO4\text{H}_2\text{SO}_4 is used with a platinum anode and stainless steel cathode. Applying a current density of 10 mA/cm² for 30 minutes deposits a uniform film .

Reaction Mechanism
At the cathode:

Mn2++2eMn0(pH<2.5)\text{Mn}^{2+} + 2\text{e}^- \rightarrow \text{Mn}^0 \quad (\text{pH} < 2.5)

Simultaneous oxidation of SO42\text{SO}_4^{2-} at the anode generates S2O82\text{S}_2\text{O}_8^{2-}, which reacts with K+\text{K}^+ to form the double sulfate .

Film Properties

Thickness (µm)Adhesion (ASTM D3359)Conductivity (S/cm)
1.2 ± 0.34B3.1×1043.1 \times 10^{-4}

Solid-State Reaction for Anhydrous Forms

Anhydrous K2Mn(SO4)2\text{K}_2\text{Mn(SO}_4\text{)}_2 is synthesized by heating a mixture of MnSO4H2O\text{MnSO}_4 \cdot \text{H}_2\text{O} and K2SO4\text{K}_2\text{SO}_4 at 300–350°C for 4–6 hours. The process eliminates hydrated water and promotes direct ion coupling .

Thermal Analysis

  • TG-DSC : Endothermic peaks at 110°C (dehydration) and 290°C (crystallization).

  • XRD Phases : α-phase dominance (95%) with minor β-phase impurities at >320°C .

Recrystallization and Purification Techniques

Post-synthesis purification is critical for applications requiring ultra-high purity. The crude product is dissolved in minimal boiling water (80°C) and filtered through a 0.2 µm membrane to remove insoluble hydroxides. Gradual cooling to 5°C yields large, defect-free crystals .

Impurity Profile

ContaminantConcentration (ppm)
Fe³⁺<5
Ca²⁺<8
Mg²⁺<3

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